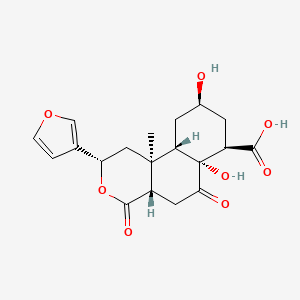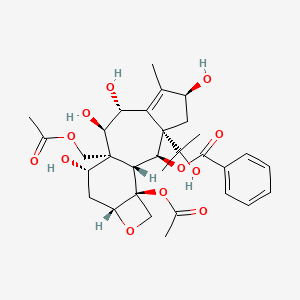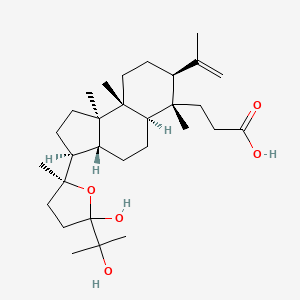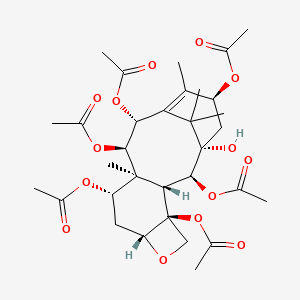
Diosbulbin J
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Diosbulbin J, such as dibutyltin(IV) complexes, involves intricate chemical processes. These compounds are synthesized through reactions involving organotin(IV) oxides or dichlorides with specific ligands in stoichiometric ratios. The synthesis process is characterized by its focus on achieving specific geometrical configurations around tin atoms, highlighting the complexity of synthesizing organotin-based compounds (Debnath et al., 2020).
Molecular Structure Analysis
The molecular structure of Diosbulbin J-related compounds, such as dibutyltin(IV) complexes, showcases a range of coordination geometries around the tin atoms. X-ray crystal structure analysis reveals structures ranging from dinuclear configurations with distorted square-pyramidal geometries to ladder-type structures with both endo- and exo-tin atoms. These findings illustrate the diversity and complexity of the molecular structures achievable with organotin compounds (Basu Baul et al., 2017).
Chemical Reactions and Properties
Dibutyltin(IV) complexes derived from Schiff bases and dicarboxylates, related to Diosbulbin J, demonstrate significant biochemical activities, including cytotoxicity and antioxidant properties. These complexes undergo specific reactions, forming structures with distorted pentagonal-bipyramidal geometry, which are instrumental in their biological activities. The chemical properties, particularly the reactivity and interaction with biological molecules, are central to understanding the compound's potential applications (Ramírez-Jiménez et al., 2013).
Physical Properties Analysis
The physical properties of compounds related to Diosbulbin J, such as their solubility, melting points, and crystalline structures, are crucial for their application in various fields. These properties are determined through comprehensive studies involving spectroscopic and crystallographic analyses, providing insights into how these compounds interact in different environments.
Chemical Properties Analysis
The chemical properties of Diosbulbin J-related compounds include their reactivity, stability, and interaction with other chemical entities. Studies on dibutyltin(IV) complexes highlight their antibacterial and antidiabetic activities, showcasing the potential for pharmaceutical applications. The characterization of these compounds through spectroscopic methods, such as UV-visible, IR, and NMR spectroscopy, plays a vital role in elucidating their chemical behavior (Singh & Singh, 2014).
Aplicaciones Científicas De Investigación
Metabolic Activation and Hepatotoxicity : Diosbulbin B (DIOB) is a furan-containing diterpenoid lactone and a primary component in Dioscorea bulbifera L., used in traditional Chinese medicine. It requires metabolic activation to induce liver injury, and its hepatotoxic effects involve protein covalent binding by an electrophilic reactive intermediate of DIOB. This process is mediated by enzymes like cytochrome P450 (CYP3A4) and leads to the formation of several metabolites (Lin et al., 2014); (Wang et al., 2017).
Mechanisms of Hepatotoxicity : Studies have explored the detailed molecular mechanisms behind DIOB-induced hepatotoxicity. For instance, DIOB impacts liver metabolic functions, including fatty acid and glucose metabolism, and can lead to disorders in bile acid synthesis and transport, as well as hyperbilirubinemia (Ji et al., 2020).
Therapeutic Potential and Protective Agents : Despite its hepatotoxicity, Diosbulbin B has shown anti-tumor properties. For example, studies have investigated the protective effects of compounds like Scutellarin against liver injury induced by Diosbulbin B, while also observing its anti-tumor activity (Niu et al., 2015).
Pharmacokinetics and Bioavailability : Research has also focused on the pharmacokinetics and bioavailability of Diosbulbin B, such as its absorption, distribution, metabolism, and excretion in animal models. Gender differences in these processes have been observed, suggesting varying responses to Diosbulbin B between male and female subjects (Yang et al., 2013).
Molecular and Cellular Mechanisms : Additional studies have looked into the cellular mechanisms of Diosbulbin B-induced toxicity, such as mitochondria-dependent apoptosis in hepatocytes and the role of reactive oxygen species in mediating this process (Ye et al., 2019).
Development of Detection Methods : Efforts have been made to develop detection methods for Diosbulbin B and its metabolites, such as the development of polyclonal antibodies to detect protein adducts derived from its reactive metabolites (Hu et al., 2018).
Anti-Tumor Activities : Diosbulbin B has been shown to exhibit anti-tumor activities in vivo, suggesting its potential as a therapeutic agent in cancer treatment. The mechanisms of these activities may involve modulation of the immune system (Wang et al., 2012).
Comparative Pharmacokinetic Studies : Comparative pharmacokinetic studies have been conducted to understand how Diosbulbin B is processed in the body, especially when combined with other herbal components, which can affect its pharmacokinetic pattern (Li et al., 2015).
Mecanismo De Acción
Target of Action
Diosbulbin J is a compound found in the plant Dioscorea bulbifera L. These proteins play crucial roles in cell proliferation and survival, making them potential targets for anti-cancer therapies .
Mode of Action
Diosbulbin c, a similar compound, has been shown to inhibit lung cancer cell proliferation by downregulating the expression/activation of akt, dhfr, and tyms . This results in a significant reduction in cell proliferation and induces G0/G1 phase cell cycle arrest .
Pharmacokinetics
Diosbulbin c has been predicted to exhibit high drug-likeness properties with good water solubility and intestinal absorption . This suggests that Diosbulbin J may have similar properties, which could impact its bioavailability.
Result of Action
Diosbulbin c has been shown to induce cell cycle arrest and inhibit the proliferation of non-small cell lung cancer cells, possibly by downregulating the expression/activation of akt, dhfr, and tyms . This suggests that Diosbulbin J may have similar effects.
Action Environment
It’s known that the metabolism and efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Propiedades
IUPAC Name |
(2S,4aS,6aR,7R,9R,10aS,10bS)-2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23)/t10-,11-,12+,13-,14-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBSFVHKKKXNHM-JFQAYLLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(=O)C3(C2CC(CC3C(=O)O)O)O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@]3([C@H]2C[C@H](C[C@H]3C(=O)O)O)O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301102620 | |
| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187951-06-9 | |
| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187951-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










